1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Description
This compound features a pyrazole core substituted with an amine group at the 4-position and a tetrazole ring at the 1-position via a methyl linker. The tetrazole is further substituted with a 3-methylphenyl group, contributing to its lipophilicity and steric profile. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. Its structural uniqueness lies in the combination of pyrazole and tetrazole moieties, which are known for their bioisosteric properties and metabolic stability .
Properties
IUPAC Name |
1-[[1-(3-methylphenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7.ClH/c1-9-3-2-4-11(5-9)19-12(15-16-17-19)8-18-7-10(13)6-14-18;/h2-7H,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMFWDRJIWQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride typically involves multi-step reactions starting from commercially available precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or tetrazole rings .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that compounds with tetrazole moieties exhibit significant antimicrobial properties. The presence of the pyrazole and tetrazole rings in this compound enhances its potential as an antimicrobial agent. Studies have shown that derivatives of tetrazoles can inhibit the growth of various bacteria and fungi, suggesting that this compound may be effective in treating infections .
Anti-Cancer Properties
Tetrazole-containing compounds have been investigated for their anti-cancer properties. The unique structure of 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can interfere with cellular signaling pathways involved in tumor growth .
Neuroprotective Effects
Emerging research indicates that certain tetrazole derivatives may possess neuroprotective effects. The ability of this compound to modulate neuroinflammatory responses could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Fungicide Development
The compound has shown potential as a fungicide due to its ability to inhibit specific fungal pathogens. Its effectiveness against diseases such as Septoria leaf blotch in wheat positions it as a promising candidate for agricultural applications. Research into its mode of action reveals that it acts as a quinone outside inhibitor, disrupting essential fungal processes.
Pesticide Formulations
Incorporating this compound into pesticide formulations could enhance the efficacy of existing products. Its unique structure allows for the development of multi-target pesticides that can manage resistance among pest populations effectively .
Case Studies
Mechanism of Action
The mechanism of action of 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Bioisosteric Potential: The tetrazole in the target compound mimics carboxylic acids, offering metabolic advantages over triazoles or oxadiazoles .
- Substituent Effects : Electron-donating groups (e.g., 3-methylphenyl) enhance lipophilicity, whereas halogens (e.g., 3-chlorophenyl) improve pesticidal activity .
- Salt Forms : Hydrochloride salts universally improve aqueous solubility, critical for formulation in both drugs and agrochemicals .
Biological Activity
1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent scientific literature.
- Molecular Formula : C11H13N5·HCl
- Molecular Weight : 248.71 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the tetrazole ring through cyclization reactions.
- Methylation and amination to introduce the pyrazole moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. It has shown efficacy against various bacterial strains:
- Gram-positive bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Effective against Escherichia coli and Proteus mirabilis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine | S. aureus | 15 |
| 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine | E. coli | 12 |
The Minimum Inhibitory Concentration (MIC) values for these activities were found to be within acceptable therapeutic ranges, indicating potential for further development as an antimicrobial agent .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Activity
Research indicates that certain pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The target compound has shown promising results in:
- Inhibition of cell proliferation : Studies using various cancer cell lines (e.g., HeLa and HepG2) reported a significant reduction in viability with IC50 values ranging from 20 to 50 µM .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| HepG2 | 30 |
The biological activity of the compound is believed to arise from its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication .
- Cytokine Modulation : The anti-inflammatory effects are likely mediated through modulation of NF-kB signaling pathways .
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives against multi-drug resistant strains of bacteria, demonstrating that modifications at specific positions significantly enhanced activity.
- Anti-cancer Trials : Clinical trials involving pyrazole derivatives showed promising results in reducing tumor sizes in animal models.
Q & A
Basic: What synthetic strategies are employed to prepare this compound, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:
- Cyclization with reagents like POCl₃ at elevated temperatures (120°C) to form tetrazole or pyrazole cores .
- Condensation reactions using aromatic aldehydes or ketones to introduce substituents, as seen in analogous pyrazole derivatives .
- Intermediate characterization relies on IR spectroscopy (C=O and N-H stretches) and ¹H/¹³C NMR to confirm regiochemistry and substitution patterns .
Basic: What analytical methods are critical for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves bond lengths and angles, especially for tautomeric forms (e.g., keto-enol equilibria in pyrazolones) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for verifying halogenated or trifluoromethyl groups .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for hydrochloride salts .
Basic: What safety protocols are recommended for handling this compound?
- Storage : Keep in a dry, inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis of the tetrazole group .
- First aid : Immediate rinsing with water for skin/eye contact and use of activated charcoal for ingestion, followed by medical consultation .
Advanced: How can computational methods optimize the synthesis pathway?
- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine learning : Analyzes historical reaction data to prioritize high-yield conditions (e.g., solvent polarity, temperature) .
- Example : ICReDD’s workflow integrates computation and experimental validation to accelerate reaction discovery .
Advanced: What mechanistic insights exist for key reactions (e.g., tetrazole formation)?
- Tetrazole cyclization : Proceeds via [2+3] cycloaddition between nitriles and sodium azide, with POCl₃ acting as a dehydrating agent .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on aryl rings enhance electrophilicity, favoring nucleophilic attack at the pyrazole C4 position .
Advanced: How should researchers address contradictions in biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., bacterial vs. mammalian) to distinguish specific activity from cytotoxicity .
- Statistical design of experiments (DoE) : Identifies confounding variables (e.g., solvent purity, incubation time) using factorial or response surface models .
- Meta-analysis : Compare results with structurally related compounds (e.g., 1,3,4-oxadiazoles) to isolate structure-activity trends .
Advanced: What strategies improve stability during in vitro studies?
- pH control : Buffered solutions (pH 6–7) prevent degradation of the tetrazole moiety, which is sensitive to alkaline conditions .
- Light protection : Amber glassware or UV-blocking additives mitigate photodegradation of aromatic systems .
Advanced: How can reaction engineering enhance scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
